molecular formula C15H22N2O4S B4517224 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4517224
M. Wt: 326.4 g/mol
InChI Key: COPNSOACXAOPIP-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide features a tetrahydrothiophene-3-ol 1,1-dioxide core substituted with a 4-(4-methoxyphenyl)piperazine group.

  • Substituent: The 4-methoxyphenylpiperazine moiety introduces a bulky aromatic group with electron-donating methoxy functionality, which may influence receptor binding or solubility .

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-4-2-12(3-5-13)16-6-8-17(9-7-16)14-10-22(19,20)11-15(14)18/h2-5,14-15,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPNSOACXAOPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine rings exhibit significant antidepressant activity. The unique structure of this compound may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation. Studies have shown that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Properties

The incorporation of the tetrahydrothiophene moiety suggests potential antimicrobial activity. Compounds with thiophene structures have been documented to possess antibacterial and antifungal properties. Preliminary studies indicate that this compound could inhibit the growth of various microbial strains, warranting further investigation into its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide exhibit anti-inflammatory properties by acting as antagonists at specific receptors involved in inflammatory pathways. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Given its structural attributes, this compound may also demonstrate neuroprotective effects. Research into piperazine derivatives has highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be explored for treating neurodegenerative diseases .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Swarnagowri et al. synthesized a series of piperazine derivatives, including variations of the target compound. The synthesized compounds were evaluated for their antidepressant and antimicrobial activities through in vitro assays. Results indicated that several derivatives exhibited promising activity against specific bacterial strains while also showing significant improvement in mood-related behaviors in animal models .

Case Study 2: Mechanistic Insights into Anti-inflammatory Activity

Another research effort focused on elucidating the anti-inflammatory mechanisms of piperazine-containing compounds. The study employed cellular assays to assess the impact on cytokine production in response to inflammatory stimuli. Findings suggested that the compounds could modulate inflammatory pathways by inhibiting key signaling molecules, thus highlighting their therapeutic potential for conditions such as arthritis .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Variations in Core Structure

Compound Name Core Structure Key Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Tetrahydrothiophene 1,1-dioxide 4-Methoxyphenylpiperazine substituent; sulfone group enhances polarity Not explicitly provided ~335.4 (estimated)
2-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Benzisothiazolone 1,1-dioxide Benzisothiazolone core; oxopropyl linker to piperazine group C22H24N3O5S 442.51
3,4-Dibromotetrahydro-λ⁶-thiophene 1,1-dioxide Tetrahydrothiophene 1,1-dioxide Brominated core; used in heterocyclization reactions C4H6Br2O2S 289.97

Key Insights :

  • Bromination of the tetrahydrothiophene core (as in ) modifies reactivity, enabling participation in S,N-tandem cyclizations.

Variations in Piperazine/Piperidine Substituents

Compound Name Substituent on Core Key Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-(4-Methoxyphenyl)piperazine Electron-donating methoxy group; enhances lipophilicity Not explicitly provided ~335.4 (estimated)
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide 4-(1,3-Benzodioxol-5-ylmethyl)piperazine Benzodioxole group; increases steric bulk and electron-rich character C17H22N2O5S 366.44
1,1-Dioxo-4-piperidin-1-yl-tetrahydrothiophen-3-ol Piperidine (non-aromatic) Saturated nitrogen ring; reduced steric hindrance C9H17NO3S 219.30

Key Insights :

Amino-Substituted Analogs

Compound Name Substituent on Core Key Features Molecular Formula Molecular Weight (g/mol) Reference
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide 2-Hydroxyethylamino Polar hydroxy group; potential for hydrogen bonding C6H13NO4S 195.24
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide Amino group Simple substitution; high polarity C4H9NO3S 151.19

Key Insights :

  • Hydroxyethylamino substitution () introduces additional hydrogen-bonding sites, improving solubility but reducing membrane permeability compared to the target compound’s piperazine group.
  • Unsubstituted amino analogs () are smaller and more polar, likely favoring aqueous environments.

Biological Activity

The compound 4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a novel synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. It incorporates a piperazine moiety and a tetrahydrothiophene structure, which are known to influence pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : Approximately 364.47 g/mol
  • Key Structural Features :
    • Piperazine ring
    • Tetrahydrothiophene moiety
    • Hydroxylamine functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the piperazine derivative.
  • Introduction of the tetrahydrothiophene ring.
  • Functionalization to incorporate the methoxyphenyl group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for confirming the structure and purity of the synthesized compound.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Receptor Binding : The piperazine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors.
  • Antioxidant Activity : The hydroxylamine functional group can act as an antioxidant, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting potential efficacy against bacterial and fungal infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures:

  • Antitumor Activity : Research on related piperazine derivatives has demonstrated significant antitumor effects in various cancer cell lines, indicating that structural modifications can enhance cytotoxicity against cancer cells .
  • Antimicrobial Effects : Compounds with piperazine and thiophene structures have exhibited notable antibacterial and antifungal activities. For instance, derivatives tested against common pathogens showed promising results in inhibiting growth .
  • Neuropharmacological Effects : Some studies suggest that compounds with piperazine rings can affect neurotransmitter systems, leading to potential applications in treating psychiatric disorders .

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₂S
Molecular Weight364.47 g/mol
Antitumor ActivitySignificant in various cell lines
Antimicrobial ActivityEffective against multiple pathogens
Neuropharmacological EffectsPotential influence on neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Methoxyphenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.